molecular formula C22H17N3 B10959895 3,3'-(2-pyridinylmethylene)bis-1H-indole

3,3'-(2-pyridinylmethylene)bis-1H-indole

Cat. No.: B10959895
M. Wt: 323.4 g/mol
InChI Key: BQCKTHQCKBPILA-UHFFFAOYSA-N
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Description

3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique structure combining an indole moiety with a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as aqueous media and ultrasound irradiation, can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE apart is its unique combination of indole and pyridine moieties, which provides distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[1H-indol-3-yl(pyridin-2-yl)methyl]-1H-indole

InChI

InChI=1S/C22H17N3/c1-3-9-19-15(7-1)17(13-24-19)22(21-11-5-6-12-23-21)18-14-25-20-10-4-2-8-16(18)20/h1-14,22,24-25H

InChI Key

BQCKTHQCKBPILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=N3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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